威尔福林

描述

Synthesis Analysis

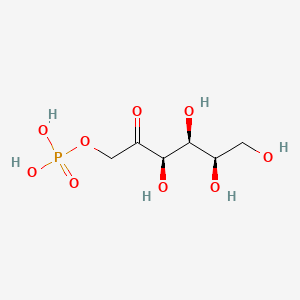

The enantioselective synthesis of hydroxywilfordic acid, a key subunit of sesquiterpene pyridine alkaloids including Wilfortrine, demonstrates the compound's complex chemical synthesis. This synthesis involves asymmetric cyanation and hydrolysis to afford chiral α-hydroxy-α-methyl acid, highlighting the sophisticated chemical manipulations required to produce Wilfortrine and its derivatives (Yuan, Jung, & Seo, 2018).

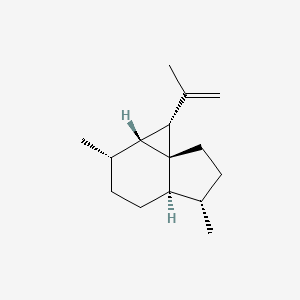

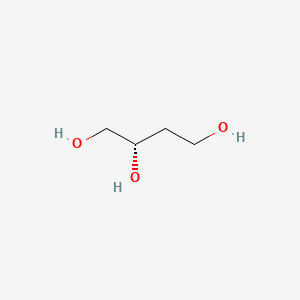

Molecular Structure Analysis

While specific studies directly detailing the molecular structure analysis of Wilfortrine are not highlighted, the general methodologies for analyzing molecular structures, including X-ray crystallography, spectroscopy, and molecular modeling, are applicable. These techniques offer insights into the compound's structure, essential for understanding its chemical behavior and interactions (Warr, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of Wilfortrine and related compounds are typically investigated through studies focusing on their biosynthesis and chemical synthesis. Techniques such as high-speed counter-current chromatography (HSCCC) are used for the isolation and purification of Wilfortrine from Tripterygium wilfordii Hook. F., indicating its complex interaction with other chemical constituents and the solvent systems used for its extraction and purification (Ouyang, Jin, & He, 2007).

Physical Properties Analysis

The analysis of the physical properties of chemical compounds, including Wilfortrine, involves understanding their boiling points, melting points, solubility, and more. These properties are crucial for determining the compound's behavior in various environments and for its formulation in pharmacological applications. Molecular modeling techniques offer insights into these properties by examining structural parameters and their relationship with physical characteristics (Needham, Wei, & Seybold, 1988).

Chemical Properties Analysis

The chemical properties of Wilfortrine, such as its reactivity with other compounds, stability, and degradation pathways, are vital for its pharmacological efficacy and safety. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to identify and quantify Wilfortrine and other alkaloids in Tripterygium wilfordii Hook. F., providing a foundation for understanding its chemical properties and interactions within biological systems (Ouyang, Jin, & He, 2007).

科学研究应用

分析测定和分离

威尔福林以及其他倍半萜生物碱,如威尔福丁、威尔福京和威尔福林,已被确定为雷公藤中的主要生物活性成分。已经开发了高效液相色谱 (HPLC) 和高速逆流色谱 (HSCCC) 等先进的分析技术来测定和分离植物提取物中的这些化合物。这些方法对于进一步的药理和毒理学研究至关重要,确保了生物碱的精确定量和纯度,以便进行研究 (Ouyang 等,2007 年),(Ouyang 等,2007 年)。

杀虫活性

威尔福林以及雷公藤中的其他生物碱显示出显着的杀虫活性。研究报告了其作为拒食剂和对各种害虫物种造成击倒效应的功效,突出了其在开发植物杀虫剂中的潜在用途 (Ma 等,2014 年)。

抗癌潜力

研究表明,威尔福林具有药理作用,例如抑制肝癌细胞的增殖。它因其在诱导癌细胞系(特别是 HepG2 肝癌细胞)凋亡中的作用而受到研究,而不影响细胞周期。这表明威尔福林在治疗肝癌中具有潜在的治疗作用 (Yue 等,2015 年)。

草药-药物相互作用中的药物警戒

威尔福林已在草药-药物相互作用的背景下进行研究,特别是在涉及雷公藤苷片和来氟米特片的联合治疗中。此类研究对于了解这些化合物之间的药代动力学和药效学相互作用以及潜在的不良药物反应至关重要,确保临床使用安全有效 (Boucetta 等,2022 年)。

作用机制

Target of Action

Wilfortrine is a bioactive sesquiterpene alkaloid . It exhibits immunosuppressive effects , inhibits leukemia cell growth in mice , and shows anti-HIV activity . It also triggers apoptosis in HepG2 liver cancer cells by increasing Bax and decreasing Bcl-2 .

Mode of Action

It is known to interact with its targets, leading to immunosuppressive effects, inhibition of leukemia cell growth, and anti-hiv activity . In HepG2 liver cancer cells, Wilfortrine triggers apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2 .

Biochemical Pathways

It is known that wilfortrine can affect the apoptosis pathway in hepg2 liver cancer cells by modulating the expression of bax and bcl-2 .

Pharmacokinetics

Studies have shown that the hepatotoxicity of tripterygium wilfordii, which contains wilfortrine, displays a significant circadian rhythm . Pharmacokinetic experiments showed that oral gavage of Tripterygium wilfordii at certain times generated higher plasma concentrations of triptolide, a toxic constituent, compared with dosing at other times . This was accompanied by reduced formation of triptolide metabolites .

Result of Action

The result of Wilfortrine’s action includes immunosuppressive effects, inhibition of leukemia cell growth, and anti-HIV activity . In HepG2 liver cancer cells, Wilfortrine triggers apoptosis, leading to cell death .

Action Environment

The action of Wilfortrine can be influenced by environmental factors. For example, the hepatotoxicity of Tripterygium wilfordii, which contains Wilfortrine, displays a significant circadian rhythm . This suggests that the time of day can influence the action, efficacy, and stability of Wilfortrine.

安全和危害

未来方向

Wilfortrine has shown potential in inhibiting the proliferation of liver cancer cells . The combined treatment using Wilfortrine and Paclitaxel can inhibit proliferation and invasion of liver cancer cells via down-regulating Bcl-2 and up-regulating Bax, with better efficacy than single use of either drug . This suggests potential future directions for the use of Wilfortrine in cancer treatment .

属性

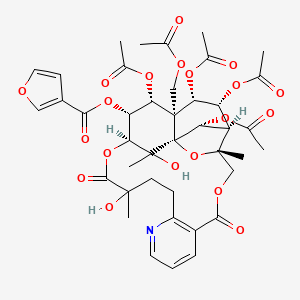

IUPAC Name |

[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO20/c1-19(43)54-18-40-32(58-22(4)46)28(56-20(2)44)27-30(57-21(3)45)41(40)39(8,52)31(29(33(40)59-23(5)47)60-34(48)24-12-15-53-16-24)61-36(50)37(6,51)13-11-26-25(10-9-14-42-26)35(49)55-17-38(27,7)62-41/h9-10,12,14-16,27-33,51-52H,11,13,17-18H2,1-8H3/t27-,28-,29+,30-,31+,32-,33+,37?,38+,39?,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKOHWLSQAZHFX-FYBNDBPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14C([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OC[C@@]3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045704 | |

| Record name | Wilfortrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37239-48-8 | |

| Record name | Wilfortrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037239488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wilfortrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Wilfortrine and where is it found?

A1: Wilfortrine is a sesquiterpene pyridine alkaloid naturally occurring in the Tripterygium wilfordii plant, a traditional Chinese medicinal herb. [, ]

Q2: What are the primary biological activities reported for Wilfortrine?

A2: Wilfortrine has demonstrated insecticidal activity against various lepidopteran insects [] and immunosuppressive effects in mice. [] Recent research has focused on its potential as an anticancer agent, particularly against liver cancer. [, ]

Q3: How does Wilfortrine exert its anticancer effects?

A3: Studies suggest that Wilfortrine induces apoptosis, or programmed cell death, in liver cancer cells. This effect is mediated by modulating the expression of specific proteins involved in apoptosis: upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic). [, ]

Q4: Has Wilfortrine shown synergistic effects with other anticancer agents?

A4: Research indicates that Wilfortrine enhances the anticancer activity of Paclitaxel, a commonly used chemotherapy drug, in liver cancer cells. This combination therapy exhibited stronger inhibition of cancer cell proliferation and invasion compared to either drug alone. []

Q5: What is the impact of Wilfortrine on adenosine deaminase (ADA) activity?

A5: Studies have shown that Wilfortrine can inhibit ADA activity in HL-60 cells, particularly at higher concentrations. This inhibitory effect on ADA activity may contribute to its anticancer properties. []

Q6: Are there any analytical methods available to quantify Wilfortrine?

A6: Several analytical techniques have been developed to measure Wilfortrine levels in various matrices, including:

- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS): This method offers high sensitivity and accuracy for determining Wilfortrine levels in biological samples like urine and plant extracts. [, , ]

- Micellar electrokinetic capillary chromatography (MEKC): This technique allows for simultaneous analysis of Wilfortrine and other bioactive compounds in Tripterygium wilfordii extracts and preparations. []

Q7: Has the absolute configuration of Wilfortrine been determined?

A7: Yes, the absolute configuration of Hydroxywilfordic acid, a key subunit of Wilfortrine, was determined to be the (R)-isomer by comparing naturally derived Hydroxywilfordate (obtained through methanolysis of Wilfortrine) with a synthetically prepared enantiomer. []

Q8: What is known about the pharmacokinetics of Wilfortrine?

A8: Recent research has explored the pharmacokinetics of Wilfortrine in rats, revealing that nephrotic syndrome can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile. This altered pharmacokinetic behavior in disease states may influence both efficacy and toxicity. []

Q9: Are there any concerns regarding potential herb-drug interactions with Wilfortrine?

A9: Studies in rats have shown that co-administration of Tripterygium Glycosides Tablets (which contain Wilfortrine) with Leflunomide (an anti-rheumatic drug) can significantly alter the pharmacokinetics of both drugs. These findings highlight the importance of considering potential herb-drug interactions in clinical settings. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)

![2-[(2,3-dimethyl-7,8,9,10-tetrahydrophenanthridin-6-yl)thio]-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B1213445.png)

![(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(2-furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1213446.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methyl-3-furanyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1213447.png)

![1-methyl-N,N-bis(trimethylsilyl)-5-[(trimethylsilyl)oxy]imidazol-2-amine](/img/structure/B1213453.png)